

# thermodynamic data for copper arsenate formation

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## Compound of Interest

Compound Name: Copper arsenate

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An In-depth Technical Guide on the Thermodynamic Data for **Copper Arsenate** Formation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available thermodynamic data for the formation of various **copper arsenate** compounds. It includes quantitative data on their thermodynamic properties, detailed descriptions of the experimental methodologies used for their determination, and visualizations of key formation pathways and experimental workflows.

## Introduction to Copper Arsenates

**Copper arsenates** are a group of inorganic compounds formed from the reaction of copper(II) ions with arsenate ions. These compounds are of significant interest in various fields, including environmental science, due to their presence in contaminated soils and mining wastes, and in materials science. Several stable **copper arsenate** phases can be formed, with their specific composition often depending on the pH and the molar ratio of copper to arsenic in the precursor solution.[1] Common **copper arsenate** minerals include olivenite ( $\text{Cu}_2\text{AsO}_4\text{OH}$ ), clinoclase ( $\text{Cu}_3\text{AsO}_4(\text{OH})_3$ ), and cornwallite ( $\text{Cu}_5(\text{AsO}_4)_2(\text{OH})_4$ ).[2] Understanding the thermodynamic stability of these compounds is crucial for predicting their environmental fate, developing remediation strategies, and for their potential synthesis and application.

## Thermodynamic Data of Copper Arsenate Formation

The thermodynamic stability of a compound is described by key state functions: the standard enthalpy of formation ( $\Delta H^\circ_f$ ), the standard Gibbs free energy of formation ( $\Delta G^\circ_f$ ), and the standard entropy ( $S^\circ$ ). Limited but important data exists for several **copper arsenate** species.

## Enthalpy of Formation

The standard molar enthalpy of formation is a measure of the energy released or consumed when one mole of a substance is formed from its constituent elements in their standard states.

| Compound                        | Formula                                      | $\Delta H^\circ_f$ (kJ·mol <sup>-1</sup> ) | Notes                                  |
|---------------------------------|--|--|--|
| Hydrated Sodium Cupric Arsenate | NaCuAsO <sub>4</sub> ·1.5H <sub>2</sub> O(s) | -1469.33 ± 0.65                            | Determined by solution calorimetry.[3] |

Note: Comprehensive data for common **copper arsenates** like Cu<sub>3</sub>(AsO<sub>4</sub>)<sub>2</sub> or olivenite are not readily available in the initial search results, highlighting a potential area for further research. A review by Nordstrom and Archer (2012) mentions that data for four **copper arsenates** were reported by Magalhães et al. (1988), suggesting these values exist in specialized literature.[4]

## Gibbs Free Energy and Solubility Product

The Gibbs free energy of formation indicates the spontaneity of a formation reaction. It is directly related to the solubility product constant (K<sub>sp</sub>) for sparingly soluble salts like copper(II) arsenate.

| Compound            | Formula  | K <sub>sp</sub> (at 25 °C) | Calculated Molar Solubility (in water) |
|---------------------|--|----------------------------|--|
| Copper(II) Arsenate | Cu <sub>3</sub> (AsO <sub>4</sub> ) <sub>2</sub> (s) | 7.6 × 10 <sup>-36</sup>    | 3.7 × 10 <sup>-8</sup> M               |

The dissolution of solid copper(II) arsenate in water is represented by the equilibrium: Cu<sub>3</sub>(AsO<sub>4</sub>)<sub>2</sub>(s) ⇌ 3 Cu<sup>2+</sup>(aq) + 2 AsO<sub>4</sub><sup>3-</sup>(aq).[5] The K<sub>sp</sub> value is a critical piece of thermodynamic data for predicting the compound's behavior in aqueous environments.[5][6]

## Experimental Protocols for Thermodynamic Data Determination

The determination of thermodynamic properties is an exacting process that relies on precise experimental techniques. The primary methods cited in the literature for **copper arsenates** and related compounds are calorimetry and solubility studies.

## Solution Calorimetry

Solution calorimetry is a powerful technique used to determine the enthalpy of formation of compounds that cannot be formed directly from their elements. The protocol for determining the standard molar enthalpy of formation of  $\text{NaCuAsO}_4 \cdot 1.5\text{H}_2\text{O}$  serves as an excellent example.<sup>[3]</sup>

Methodology:

- **Synthesis and Characterization:** The compound of interest (e.g.,  $\text{NaCuAsO}_4 \cdot 1.5\text{H}_2\text{O}$ ) is first synthesized and its composition and purity are confirmed using analytical techniques such as ignition analysis and chemical assays.
- **Calorimeter:** An isoperibol solution-reaction calorimeter is used. This type of calorimeter measures the heat change of a reaction by observing the temperature difference between the reaction vessel and a surrounding constant-temperature jacket.<sup>[3]</sup>
- **Thermochemical Cycle Design:** A suitable thermochemical cycle is designed based on Hess's Law. For  $\text{NaCuAsO}_4 \cdot 1.5\text{H}_2\text{O}$ , two dissolution reactions were measured:<sup>[3]</sup>
  - The dissolution of a mixture of starting materials  $\{\text{Na}_3\text{AsO}_4 \cdot 12\text{H}_2\text{O}(\text{s}) + \text{CuSO}_4 \cdot 5\text{H}_2\text{O}(\text{s})\}$  in a strong acid ( $1.498 \text{ mol} \cdot \text{dm}^{-3} \text{ HCl}$ ).
  - The dissolution of a mixture of the product and a byproduct  $\{\text{NaCuAsO}_4 \cdot 1.5\text{H}_2\text{O}(\text{s}) + \text{Na}_2\text{SO}_4(\text{s})\}$  in the same solvent.
- **Enthalpy Measurement:** The enthalpies of dissolution for both reactions are measured precisely with the calorimeter.
- **Calculation of  $\Delta H^\circ_f$ :** Using the measured dissolution enthalpies and known standard enthalpies of formation for the other substances in the thermochemical cycle (e.g.,  $\text{HCl}(\text{aq})$ ,  $\text{Na}_3\text{AsO}_4 \cdot 12\text{H}_2\text{O}(\text{s})$ ,  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}(\text{s})$ ,  $\text{Na}_2\text{SO}_4(\text{s})$ ), the standard molar enthalpy of formation of the target compound is calculated.<sup>[3]</sup>

## Solubility Studies

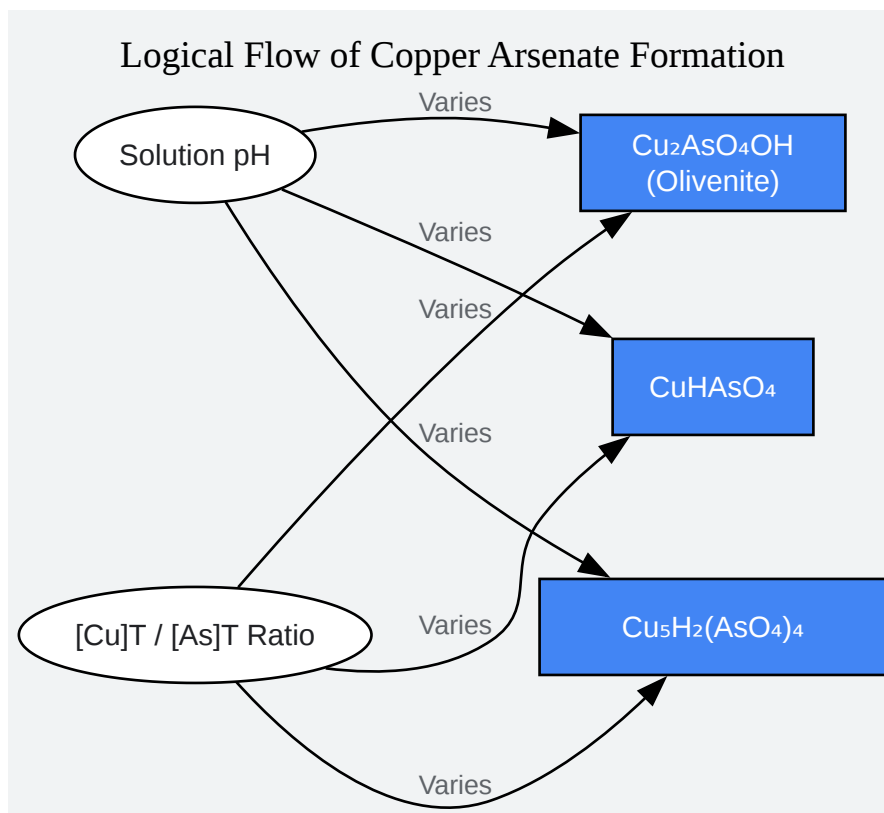
Solubility studies are used to determine the solubility product constant ( $K_{sp}$ ), from which the standard Gibbs free energy of reaction ( $\Delta G^\circ_r$ ) and subsequently the Gibbs free energy of formation ( $\Delta G^\circ_f$ ) can be calculated ( $\Delta G^\circ_r = -RT \ln K_{sp}$ ).

Methodology:

- **Precipitation:** Copper(II) arsenate solids are precipitated by mixing solutions of Cu(II) and As(V) at various proportions and pH values (typically ranging from 4 to 9).<sup>[7]</sup>
- **Equilibration:** The resulting suspensions are allowed to equilibrate for an extended period to ensure that the solution is saturated with respect to the solid phase.
- **Phase Characterization:** The solid phases are harvested and their stoichiometric compositions are determined using a combination of techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Environmental Scanning Microscopy with Energy Dispersive Spectroscopy (ESEM-EDS), to identify the specific **copper arsenate** compounds formed (e.g.,  $\text{Cu}_3(\text{AsO}_4)_2$ ,  $\text{Cu}_2(\text{AsO}_4)(\text{OH})$ , etc.).<sup>[7]</sup>
- **Aqueous Analysis:** The total soluble concentrations of copper and arsenic in the equilibrated supernatant are measured, typically using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
- **Stability Constant Calculation:** Based on the composition of the solid phase and the measured equilibrium concentrations of the ions in solution, the stability constants and  $K_{sp}$  for each solid phase are calculated.<sup>[7]</sup>

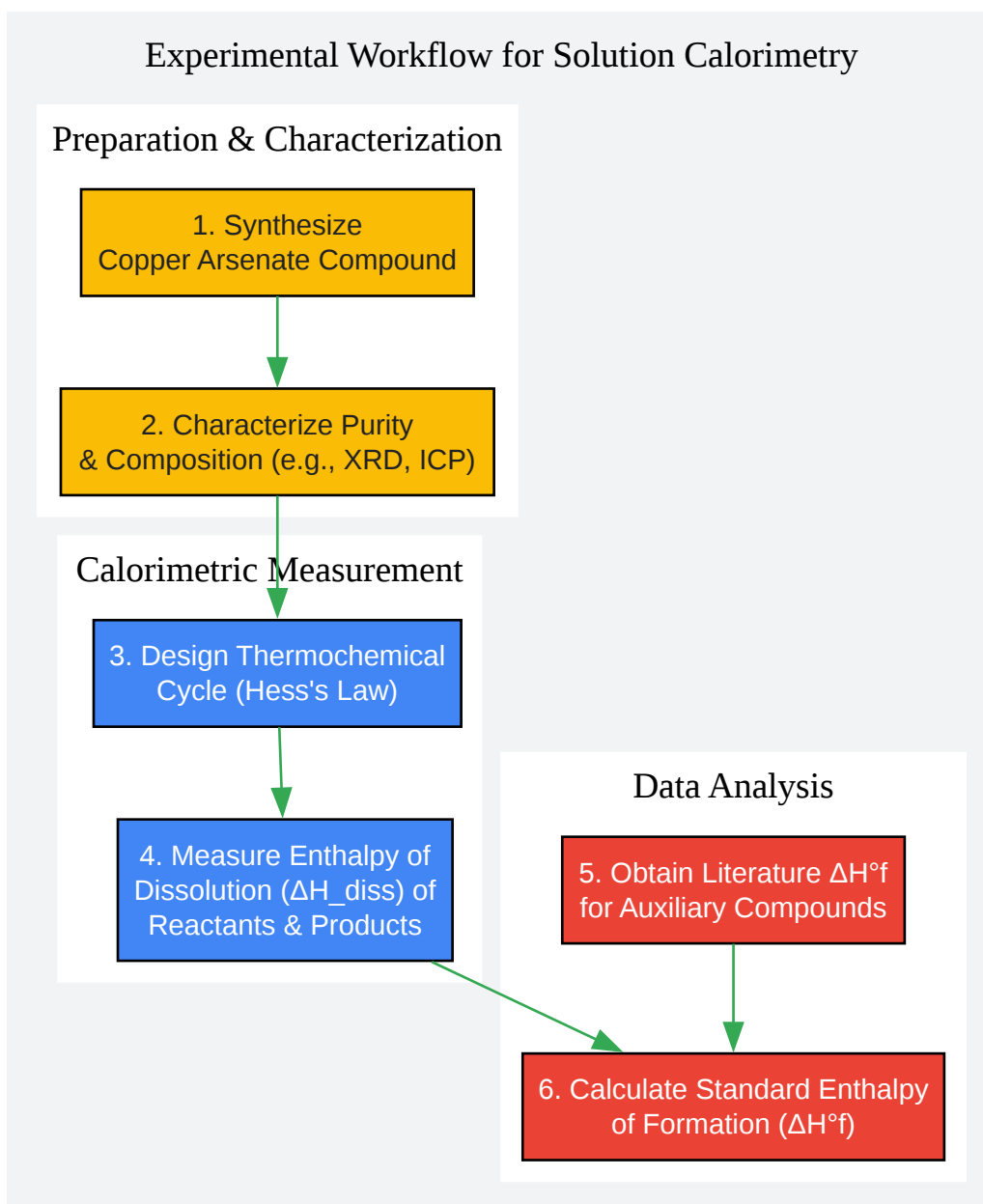
## Visualizations: Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in chemical systems and the workflows used to study them.



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Caption: Influence of pH and Cu/As ratio on the formation of different **copper arsenate** species.<sup>[1]</sup>



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Caption: Generalized workflow for determining enthalpy of formation via solution calorimetry.[3]

## Conclusion

The thermodynamic data for **copper arsenate** formation are fundamental to understanding their stability and reactivity in various environments. While data for specific compounds like hydrated sodium cupric arsenate and the solubility product for copper(II) arsenate are available, a comprehensive, critically evaluated dataset for all major **copper arsenate** minerals

remains a subject for further research. The experimental protocols of solution calorimetry and solubility studies provide robust frameworks for obtaining these crucial thermodynamic parameters. The visualizations provided illustrate the key dependencies in **copper arsenate** synthesis and the logical flow of experimental determination, offering valuable tools for researchers in the field.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wyzant.com [wyzant.com]
- 6. brainly.com [brainly.com]
- 7. Composition and solubility of precipitated copper(II) arsenates [umu.diva-portal.org]
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